Tris(trimethylsiloxy)silane
Overview
Description
Tris(trimethylsiloxy)silane is a silicon-based compound that is of interest in various chemical syntheses and applications due to its unique properties and reactivity. It is a part of the silane family, where silicon is bonded to other elements or groups, such as trimethylsiloxy groups in this case.
Synthesis Analysis
The synthesis of related silane compounds has been demonstrated in several studies. For instance, tris[2-(dimethylamino)phenyl]silane and -germane compounds were synthesized and characterized, showcasing the potential for creating complex silane structures with specific bonding arrangements . Another study synthesized tris(mercaptomethyl)silane, starting from tris(chloromethyl)silane, and used it for immobilization on silica surfaces . These methods highlight the versatility in synthesizing silane derivatives, which could be applied to tris(trimethylsiloxy)silane as well.
Molecular Structure Analysis
The molecular structure of silane compounds is crucial for their reactivity and properties. X-ray crystallography has been used to characterize the structure
Scientific Research Applications
Controlled Polymer Adsorption
Tris(trimethylsiloxy)silane has been used to create chemically grafted (sub)monolayers on silicon. These layers can control the adsorption of functionalized polystyrenes, with the layer thickness being tunable based on surface coverage and other factors (Stafford et al., 2001).
Biocompatible Silicone Development
Researchers have developed a biocompatible silicone that resists protein adsorption and bacterial adhesion, using a compound that includes tris(trimethylsiloxy)silane. This advancement is significant for medical devices, such as contact lenses (Lin et al., 2011).
Radical-Based Synthetic Chemistry
Tris(trimethylsilyl)silane (TTMSS) has been highlighted for its role in organic chemistry, particularly in radical-based synthetic processes. This includes functional group insertion, transformations, and preparation of complex molecules and materials (Chatgilialoglu et al., 2018).
Hydrophobic Silane Characterization
Studies have explored the physicochemical characteristics of hydrophobic silanes, including tris(trimethylsiloxy)silane, to determine their efficiency as organic compounds. This includes investigations into their chemical and electrochemical properties (Baruwa et al., 2019).
Radical Reductions and Polymerization
The reagent has been used effectively in radical reductions, hydrosilylation, and radical reactions. Its strategic role in polymerization processes, particularly photo-induced radical polymerization, has been emphasized (Chatgilialoglu & Lalevée, 2012).
Mesoporous Silicate Materials
The impact of tris(trimethylsiloxy)silane on the formation of mesoporous silicate structures has been reported. Its addition influences the spatial organization and morphology of these materials (Kondrashova et al., 2012).
Synthesis of Indoles and Oxindoles
A novel method utilizing tris(trimethylsilyl)silane for the synthesis of indoles and oxindoles under metal-free conditions has been developed. This process is notable for its functional-group tolerance and efficiency (Da Silva et al., 2015).
Hydrogel Modification
Research on the incorporation of hyaluronic acid into silicone hydrogels using tris(trimethylsiloxy)silane has shown potential for enhancing the wetting properties of contact lenses, along with reduced protein adsorption (Van Beek et al., 2008).
Safety And Hazards
Tris(trimethylsiloxy)silane is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The recommended safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Future Directions
Tris(trimethylsilyl)silane has been used in various radical-based transformations in water . It has also been used in the preparation of silicone modified polyurethane acrylates for textile treatment . The future directions of Tris(trimethylsiloxy)silane could involve its use in more radical-based transformations and in the synthesis of other organosilicon compounds.
properties
InChI |
InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASNKQYFKTYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172039 | |
Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
CAS RN |
1873-89-8 | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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